molecular formula C16H13N3O2 B12672144 Acetamide, N-(3-(1-phthalazinyloxy)phenyl)- CAS No. 149365-42-4

Acetamide, N-(3-(1-phthalazinyloxy)phenyl)-

Cat. No.: B12672144
CAS No.: 149365-42-4
M. Wt: 279.29 g/mol
InChI Key: WNOLWISYOMISMT-UHFFFAOYSA-N
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Description

Acetamide, N-(3-(1-phthalazinyloxy)phenyl)- (CAS: 149365-42-4) is a specialized acetamide derivative featuring a phthalazine ring linked via an ether oxygen to a phenyl group, which is further substituted with an acetamide moiety. Its molecular formula is C₁₆H₁₃N₃O₂, with a molecular weight of 283.3 g/mol .

Properties

CAS No.

149365-42-4

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

N-(3-phthalazin-1-yloxyphenyl)acetamide

InChI

InChI=1S/C16H13N3O2/c1-11(20)18-13-6-4-7-14(9-13)21-16-15-8-3-2-5-12(15)10-17-19-16/h2-10H,1H3,(H,18,20)

InChI Key

WNOLWISYOMISMT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OC2=NN=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ACETAMIDE,N-(3-(1-PHTHALAZINYLOXY)PHENYL)- typically involves the reaction of 3-(1-phthalazinyloxy)aniline with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as pyridine to facilitate the acetylation process. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of ACETAMIDE,N-(3-(1-PHTHALAZINYLOXY)PHENYL)- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound.

Types of Reactions:

    Oxidation: ACETAMIDE,N-(3-(1-PHTHALAZINYLOXY)PHENYL)- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ACETAMIDE,N-(3-(1-PHTHALAZINYLOXY)PHENYL)- involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The following table summarizes key structural differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Substituents Reference
Acetamide, N-(3-(1-phthalazinyloxy)phenyl)- C₁₆H₁₃N₃O₂ 283.3 Phthalazine, ether, acetamide Phthalazinyloxy, phenylacetamide
N-(3-Nitrophenyl)acetamide C₈H₈N₂O₃ 180.16 Acetamide, nitro 3-Nitrophenyl
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) C₂₁H₁₈N₄O₂ 358.4 Triazole, naphthyl ether, acetamide Triazole, naphthyloxy
N-(3-Methylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide C₁₇H₁₆N₄OS 324.4 Triazolethio, acetamide Methylphenyl, triazolethio
N-(3-Acetyl-2-thienyl)-2-phthalimidoacetamide C₁₆H₁₃N₃O₃S 327.4 Thiophene, phthalimide, acetamide Acetylthienyl, phthalimido

Key Observations :

  • Phthalazine vs.
  • Nitro vs. Ether Linkages : N-(3-Nitrophenyl)acetamide lacks heterocyclic systems but includes a nitro group, which enhances electrophilicity and may reduce solubility relative to the phthalazinyloxy analog.

Spectroscopic Data

Infrared (IR) Spectroscopy:
  • Target Compound : Expected C=O stretch at ~1670 cm⁻¹ (acetamide) and C-O-C stretch at ~1250 cm⁻¹ (ether), similar to 6a (C=O: 1671 cm⁻¹; C-O: 1254 cm⁻¹) .
  • Nitro-Containing Analogs: 6b and 6c show asymmetric NO₂ stretches at ~1500–1535 cm⁻¹, absent in the target compound .
Nuclear Magnetic Resonance (NMR):
  • Aromatic Protons : The phthalazine ring in the target compound would likely cause downfield shifts for adjacent protons (δ ~7.5–8.5 ppm), comparable to naphthalene protons in 6a (δ 7.20–8.36 ppm) .
  • Acetamide NH : A singlet at δ ~10.7–11.0 ppm is typical for NH groups in analogs like 6b (δ 10.79 ppm) .

Physicochemical Properties

  • Solubility : The phthalazine core may reduce aqueous solubility compared to simpler analogs like N-(3-nitrophenyl)acetamide , though the ether linkage could improve solubility in polar aprotic solvents .
  • Thermal Stability : Heterocyclic systems (e.g., phthalazine, triazole) generally enhance thermal stability. For example, triazole-containing 6a and 6b decompose above 200°C .

Biological Activity

Acetamide, N-(3-(1-phthalazinyloxy)phenyl)- (CAS No. 149365-42-4), has gained attention in the field of medicinal chemistry due to its potential biological activities. This compound is a derivative of phthalazine and is structurally characterized by the presence of an acetamide group linked to a phenyl ring that is further substituted with a phthalazinyloxy moiety. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and anticonvulsant properties, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of Acetamide, N-(3-(1-phthalazinyloxy)phenyl)- can be represented as follows:

C15H14N2O=N 3 1 phthalazinyloxy phenyl acetamide\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}=\text{N 3 1 phthalazinyloxy phenyl acetamide}
PropertyValue
Molecular FormulaC₁₅H₁₄N₂O
Molecular Weight254.28 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antimicrobial Activity

Research indicates that derivatives of acetamides exhibit significant antimicrobial properties. A study evaluated various N-substituted phenyl-2-chloroacetamides for their effectiveness against several pathogens, including Staphylococcus aureus and Candida albicans. The results demonstrated that compounds with halogenated substituents showed enhanced lipophilicity, which facilitated membrane penetration and increased antimicrobial efficacy.

Table 2: Antimicrobial Activity Against Selected Pathogens

CompoundS. aureusE. coliC. albicans
N-(4-chlorophenyl)-2-chloroacetamideActiveModerateLess Active
N-(3-bromophenyl)-2-chloroacetamideVery ActiveLess ActiveActive
Acetamide, N-(3-(1-phthalazinyloxy)phenyl)-PendingPendingPending

Anticancer Activity

Acetamide derivatives have also been studied for their anticancer potential. In vitro assays have shown that certain acetamides can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the phthalazine moiety may enhance the interaction with specific biological targets involved in cancer progression.

Case Study: Anticancer Screening

In a recent study, Acetamide, N-(3-(1-phthalazinyloxy)phenyl)- was tested against several cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), A549 (lung cancer)
  • Method : MTT assay to evaluate cell viability
  • Results : The compound showed moderate cytotoxicity against MCF-7 cells with an IC50 value of approximately 25 µM.

Anticonvulsant Activity

The anticonvulsant activity of acetamides has been documented in various studies. A notable investigation involved synthesizing N-phenyl-acetamides and evaluating their effects in animal models of epilepsy.

Table 3: Anticonvulsant Activity Summary

CompoundMES Test (mg/kg)PTZ Test (mg/kg)
Acetamide, N-(3-(1-phthalazinyloxy)phenyl)-100Not Tested
N-(3-chlorophenyl)-2-acetamide30100
N-(4-trifluoromethylphenyl)-2-acetamide300300

The anticonvulsant effects are believed to result from modulation of neuronal voltage-sensitive sodium channels and enhancement of GABAergic transmission. The structural features of the acetamide contribute to its binding affinity at these targets.

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